strontium;oxalate;hydrate

Description

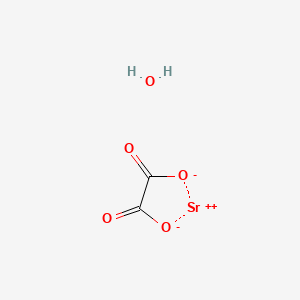

Strontium oxalate hydrate (SrC₂O₄·nH₂O) is an inorganic compound composed of strontium cations (Sr²⁺), oxalate anions (C₂O₄²⁻), and water molecules. It exists in two primary forms: a neutral hydrate (SrC₂O₄·xH₂O) and an acidic salt (SrC₂O₄·yH₂C₂O₄·xH₂O), depending on synthesis conditions . The compound is a fine white powder with low solubility in water (~1 g/20 L at 25°C) but higher solubility in acetic acid (1 g/1.9 L in 3.5% AcOH) . Its primary industrial applications include pyrotechnics (red flame emission) and specialized chemical synthesis, though it is less common than other strontium salts like carbonate due to cost and hydration sensitivity .

Properties

Molecular Formula |

C2H2O5Sr |

|---|---|

Molecular Weight |

193.65 g/mol |

IUPAC Name |

strontium;oxalate;hydrate |

InChI |

InChI=1S/C2H2O4.H2O.Sr/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H2;/q;;+2/p-2 |

InChI Key |

PZUKVOYOCQDYEL-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.[Sr+2] |

Origin of Product |

United States |

Preparation Methods

Precipitation from Aqueous Solutions

The most common and straightforward preparation method for strontium oxalate hydrate is the precipitation reaction between soluble strontium salts (e.g., strontium chloride or strontium nitrate) and oxalic acid or oxalate salts in aqueous medium.

$$

\text{Sr}^{2+} (aq) + \text{C}2\text{O}4^{2-} (aq) + \text{H}2\text{O} \rightarrow \text{SrC}2\text{O}4 \cdot x\text{H}2\text{O} (s)

$$

-

- An aqueous solution of a strontium salt (e.g., SrCl2) is mixed with an aqueous solution of oxalic acid or sodium oxalate.

- The pH is often adjusted to neutral or slightly acidic conditions to favor precipitation.

- The reaction mixture is stirred vigorously to ensure homogeneous nucleation.

- Precipitated strontium oxalate hydrate is then filtered, washed, and dried at controlled temperatures (typically below 50°C to preserve hydrate form).

-

- Temperature control (usually ambient to 40°C) to prevent dehydration or decomposition.

- pH maintained around 6-7 to optimize crystal formation and purity.

- Stoichiometric ratios to ensure complete reaction and minimize impurities.

This method yields hydrated strontium oxalate crystals, often as dihydrate or other hydrate forms depending on conditions.

Hydrothermal Synthesis

Hydrothermal synthesis involves crystallizing strontium oxalate hydrate under high pressure and moderate temperature in an aqueous environment, often in the presence of other ions or additives to control crystal size and morphology.

-

- A mixture of strontium salt and oxalic acid is sealed in an autoclave.

- Heated typically between 100°C to 200°C under autogenous pressure.

- The presence of divalent transition metal ions can influence crystal growth and morphology.

- The product is filtered and dried.

-

- Produces high-purity, well-defined single crystals.

- Control over particle size and morphology.

- Can yield anhydrous or hydrated forms depending on parameters.

This method is especially useful for preparing strontium oxalate crystals for advanced materials applications.

Controlled Reaction Using Strontium Carbonate and Oxalic Acid

An alternative synthesis route involves reacting strontium carbonate (SrCO3) with oxalic acid in aqueous solution under controlled pH and temperature.

$$

\text{SrCO}3 (s) + \text{H}2\text{C}2\text{O}4 (aq) \rightarrow \text{SrC}2\text{O}4 \cdot x\text{H}2\text{O} (s) + \text{CO}2 (g) + \text{H}_2\text{O}

$$

-

- Strontium carbonate is slowly added to an aqueous solution of oxalic acid with vigorous stirring.

- The reaction is exothermic and produces CO2 gas, which is continuously removed to drive the reaction to completion.

- Temperature is maintained between 5°C and 40°C to preserve the hydrate form and avoid decomposition.

- pH is monitored and kept below 9.5, ideally near neutral to slightly acidic.

- After reaction completion (no more effervescence), the precipitate is filtered and dried.

-

- High yield (up to 95% or more) and high purity product.

- Suitable for temperature-sensitive and pH-sensitive anions.

- Produces hydrated strontium oxalate suitable for pharmaceutical and industrial applications.

This method is detailed in patent literature for synthesis of various strontium salts and is adaptable for strontium oxalate hydrate preparation.

Precipitation on Seed Particles for Composite Materials

In some advanced applications, strontium oxalate hydrate is precipitated onto the surface of seed particles such as titanium dioxide (TiO2) to form precursors for composite materials like strontium titanate (SrTiO3).

-

- A nitrate solution of strontium is mixed with TiO2 particles suspended in water.

- Oxalic acid is added to precipitate strontium oxalate hydrate heterogeneously on TiO2 surfaces.

- pH is adjusted to 6-7 using ammonia solution.

- The precipitate is washed and dried at 40°C.

-

- Produces Sr-oxalate coated TiO2 powders.

- Upon calcination, these precursors form SrTiO3 at lower temperatures due to fine particle size and intimate mixing.

This method highlights the importance of controlling precipitation parameters to tailor material properties.

Analytical Data and Research Findings

Thermal Behavior and Hydration States

- Strontium oxalate hydrate typically loses water in two stages upon heating, indicating the presence of multiple hydrate forms (e.g., monohydrate, dihydrate).

- Dehydration occurs below 200°C, with complete conversion to anhydrous strontium oxalate.

- Further heating leads to decomposition into strontium carbonate and then to strontium oxide at higher temperatures (>700°C).

- Thermal analysis (TGA/DTA) is used to characterize these transitions.

Crystallography and Morphology

- X-ray diffraction (XRD) confirms the crystalline phases of strontium oxalate hydrate and its anhydrous forms.

- Hydrated forms exhibit characteristic diffraction peaks that diminish upon dehydration.

- Morphological studies show that stirring time, temperature, and reagent concentration influence crystal size and shape.

Yield and Purity

| Preparation Method | Temperature Range (°C) | pH Range | Yield (%) | Purity Notes |

|---|---|---|---|---|

| Precipitation from SrCl2 + oxalic acid | 15 - 40 | 6 - 7 | 85 - 95 | High purity, hydrate form preserved |

| Hydrothermal synthesis | 100 - 200 (autoclave) | Neutral | >90 | High crystallinity, controlled size |

| SrCO3 + oxalic acid reaction | 5 - 40 | <9.5 | 90 - 95+ | High purity, low carbonate impurity |

| Precipitation on TiO2 seeds | 20 - 40 | 6 - 7 | ~90 | For composite precursor synthesis |

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Advantages | Typical Applications |

|---|---|---|---|---|

| Direct precipitation | SrCl2 or Sr(NO3)2 + Oxalic acid | Aqueous, 15-40°C, pH 6-7 | Simple, high purity hydrate | Precursors, pharmaceuticals |

| Hydrothermal synthesis | Sr salt + Oxalic acid + additives | 100-200°C, sealed autoclave | High crystallinity, morphology control | Advanced materials, research |

| SrCO3 + Oxalic acid neutralization | SrCO3 + H2C2O4 | 5-40°C, pH <9.5, stirring | High yield, low carbonate impurity | Pharmaceutical grade salts |

| Precipitation on TiO2 seeds | Sr(NO3)2 + TiO2 + Oxalic acid | 20-40°C, pH 6-7 | Composite precursor formation | Ceramic powders, SrTiO3 synthesis |

Chemical Reactions Analysis

Types of Reactions

Strontium oxalate hydrate undergoes several types of chemical reactions, including thermal decomposition and acid-base reactions.

-

Thermal Decomposition: : When heated, strontium oxalate decomposes to form strontium oxide, carbon dioxide, and carbon monoxide . [ \text{SrC}_2\text{O}_4 \rightarrow \text{SrO} + \text{CO}_2 + \text{CO} ]

-

Acid-Base Reactions: : Strontium oxalate is insoluble in acetic acid but dissolves in stronger mineral acids like hydrochloric acid . [ \text{SrC}_2\text{O}_4 + 2\text{HCl} \rightarrow \text{SrCl}_2 + \text{H}_2\text{C}_2\text{O}_4 ]

Common Reagents and Conditions

Thermal Decomposition: Typically conducted at temperatures above 200°C.

Acid-Base Reactions: Strong mineral acids like hydrochloric acid are used to dissolve strontium oxalate.

Major Products Formed

Thermal Decomposition: Strontium oxide, carbon dioxide, and carbon monoxide.

Acid-Base Reactions: Strontium chloride and oxalic acid.

Scientific Research Applications

Pyrotechnics

Flame Colorant : Strontium oxalate is primarily recognized for its role in pyrotechnics as a red flame colorant. When heated, it decomposes into strontium oxide, releasing carbon dioxide and carbon monoxide, which contributes to the vibrant red coloration observed in fireworks . The reaction can be summarized as follows:This property makes strontium oxalate an essential component in the formulation of firework displays and other pyrotechnic applications.

Materials Science

Precursor for Superconductors : Strontium oxalate hydrate serves as a precursor in the synthesis of strontium titanate (SrTiO₃), a material known for its superconducting properties. Researchers have demonstrated that strontium oxalate can be combined with titanium dioxide to produce SrTiO₃ at lower temperatures compared to traditional methods . The synthesis process involves the following steps:

- Precipitation : Strontium oxalate is precipitated from a nitrate solution onto suspended titanium dioxide.

- Thermal Treatment : The precursor undergoes thermal decomposition, transforming into SrTiO₃ at temperatures around 1100°C.

This method not only reduces energy consumption but also enhances the quality of the final product due to the fine particle size of the precursors .

Vibrational Spectroscopy Studies : The vibrational spectra of strontium oxalate hydrates (both monohydrate and dihydrate) have been extensively studied using techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy. These studies provide insights into the structural characteristics and bonding environments within the compounds, which are crucial for their application in materials science .

| Property | Monohydrate (SrC₂O₄·H₂O) | Dihydrate (SrC₂O₄·2H₂O) |

|---|---|---|

| O-H Stretching Vibrations | Split in IR spectrum | Weak signals in Raman |

| Strongest Raman Line | 1469 cm⁻¹ | Not split |

| Structural Analogies | Similar to calcium oxalates | Similar to calcium oxalates |

Biomedical Research

Role in Biological Systems : Strontium oxalate hydrates have been investigated for their structural analogies to calcium oxalates, which are significant in biological systems. They are believed to play a role in various physiological processes and may influence mineralization in plants and animals .

Potential Therapeutic Applications : Some studies suggest that strontium compounds may have therapeutic benefits, particularly in bone health due to their similarity to calcium . The incorporation of strontium into biomaterials has been explored for enhancing bone regeneration and improving mechanical properties.

Case Studies

- Synthesis of SrTiO₃ : A study conducted at the National Institute of Technology Rourkela demonstrated that strontium oxalate hydrate could be effectively used as a precursor for synthesizing high-quality strontium titanate at lower temperatures. This method resulted in improved crystallinity and reduced processing times compared to conventional methods .

- Vibrational Spectroscopy Analysis : Research published on the vibrational spectra of strontium oxalate hydrates highlighted their structural properties and potential applications in understanding mineralization processes. The findings revealed significant similarities with calcium oxalates, suggesting possible biological relevance .

Mechanism of Action

The mechanism of action of strontium oxalate hydrate primarily involves its decomposition and interaction with other compounds:

Thermal Decomposition: Upon heating, strontium oxalate decomposes to form strontium oxide, which can further react with other compounds to produce various effects, such as the red flame in pyrotechnics.

Acid-Base Reactions: In the presence of strong acids, strontium oxalate dissolves, releasing strontium ions that can participate in various biochemical and industrial processes.

Comparison with Similar Compounds

Tables for Direct Comparison

| Property | SrC₂O₄·nH₂O | CaC₂O₄·H₂O | BaC₂O₄·H₂O |

|---|---|---|---|

| Solubility in H₂O (g/L) | 0.05 | 0.0067 | 0.17 |

| Density (g/cm³) | ~2.1 (estimated) | 2.2 | 2.7 |

| Decomposition Temp (°C) | >200 | 200–300 | ~400 |

| Common Hydrate | Variable (n=0–1) | Monohydrate | Monohydrate |

Q & A

Q. What are the standard methods for synthesizing strontium oxalate hydrates, and how do reaction conditions influence the hydrate form obtained?

Strontium oxalate hydrates (SrC₂O₄·xH₂O) are typically synthesized via precipitation. Two primary forms exist:

- Neutral hydrate : Precipitated using oxalic acid (H₂C₂O₄) or ammonium oxalate under controlled pH and temperature conditions.

- Acid salt hydrate : Forms in excess oxalic acid, yielding SrC₂O₄·yH₂C₂O₄·xH₂O. For example, SrC₂O₄·2H₂O precipitates at room temperature from strontium nitrate and oxalic acid, while SrC₂O₄·H₂O requires boiling solutions . Purity is confirmed via X-ray diffraction (XRD) and elemental analysis .

Q. How can researchers determine the hydration number of strontium oxalate hydrates experimentally?

The hydration number (x in SrC₂O₄·xH₂O) is determined by thermogravimetric analysis (TGA):

- Heat a known mass of hydrate to constant mass (e.g., 200–300°C).

- Calculate mass loss attributed to water.

- Use molar ratios (mass loss vs. anhydrous SrC₂O₄) to derive x. For example, a 15.35 g sample losing 3.90 g water corresponds to ~4 H₂O molecules .

Q. What safety precautions are critical when handling strontium oxalate hydrates?

- Avoid skin contact, inhalation, and ingestion due to oxalate toxicity (renal failure risk).

- Use fume hoods, gloves, and eye protection.

- Do not mix with chlorates or acids, as decomposition releases CO/CO₂ and may cause explosive reactions .

Advanced Research Questions

Q. What advanced techniques characterize the thermal decomposition pathways of strontium oxalate hydrates, and how do additives like magnesium influence decomposition products?

Thermal decomposition (e.g., via TGA-DSC) reveals:

Q. How do vibrational spectra (FTIR/Raman) distinguish between strontium oxalate monohydrate and dihydrate, and what structural insights do they provide?

- Monohydrate (SrC₂O₄·H₂O) : O–H stretches split in FTIR (~3450 cm⁻¹) due to ordered water. Raman shows weak O–H signals but strong C–O stretches (1474/1459 cm⁻¹).

- Dihydrate (SrC₂O₄·2H₂O) : Broad O–H IR band (~3450 cm⁻¹) from disordered zeolitic water. Comparisons with calcium oxalates (weddellite/whewellite) confirm structural isomorphism .

Q. How can XRD and crystallographic data resolve structural ambiguities between strontium oxalate hydrates and their calcium analogs?

- SrC₂O₄·2H₂O is tetragonal (space group I4/m), isostructural with weddellite (CaC₂O₄·2H₂O).

- SrC₂O₄·H₂O is triclinic (P1), differing from monoclinic whewellite (P21/c). Rietveld refinement of XRD patterns quantifies lattice parameters and confirms Sr/Ca substitution effects .

Q. What experimental design strategies optimize the synthesis of specific strontium oxalate hydrates, and how do variables like pH and temperature affect crystal morphology?

Use a factorial design (e.g., 3 variables, 3 levels):

- Independent variables : Temperature (25–48°C), pH (5.6–7.5), oxalic acid concentration.

- Responses : Hydrate form (mono vs. di), crystal size, purity. Statistical tools (ANOVA, response surface methodology) identify optimal conditions. For example, dihydrate forms preferentially at neutral pH and room temperature .

Q. How can researchers reconcile contradictions in reported hydrate stability (e.g., hexahydrate vs. nonahydrate in perchlorate systems) when studying strontium oxalate hydrates?

While strontium oxalate hydrates are well-defined, conflicting reports in related systems (e.g., Sr(ClO₄)₂ hydrates) highlight the need for:

- Phase-diagram reanalysis under controlled humidity/temperature.

- In situ XRD to track hydrate transitions.

- Computational modeling (e.g., DFT) to predict stable hydrate configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.